molecular formula C13H11F3N4S B13730152 2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13730152
M. Wt: 312.32 g/mol
InChI Key: RRRBWEKMCWYDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines and purines, and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-diketone or β-ketoester, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Incorporation of the Thioureido Group: The thioureido group can be introduced through the reaction of the pyrimidine derivative with thiourea under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioureido group may yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Thioureido-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group.

    6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the thioureido group.

    2-Thioureido-6-(o-tolyl)pyrimidine: Lacks the trifluoromethyl group.

Uniqueness

2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the thioureido, o-tolyl, and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H11F3N4S

Molecular Weight

312.32 g/mol

IUPAC Name

[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C13H11F3N4S/c1-7-4-2-3-5-8(7)9-6-10(13(14,15)16)19-12(18-9)20-11(17)21/h2-6H,1H3,(H3,17,18,19,20,21)

InChI Key

RRRBWEKMCWYDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.